2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a complex organic molecule often studied for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of multiple functional groups and rings, contributing to its significant chemical reactivity and versatility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically begins with the preparation of the thiazole core through the reaction of thioamides with α-haloketones under basic conditions.
Step 2: The isoquinoline derivative is prepared separately via the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde.
Step 3: Coupling of the prepared thiazole and isoquinoline fragments through nucleophilic substitution results in the formation of the key intermediate.
Step 4: The cyclopentyl moiety is introduced via Friedel-Crafts acylation, followed by amidation to yield the target acetamide compound.
Step 5: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods:
Optimization: Large-scale production often involves optimization of the above steps, focusing on yield improvement, cost reduction, and process efficiency.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations typically using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be performed using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, depending on the nature of the substituents involved.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether, or hydrogenation with palladium on carbon.
Substitution: Halogenating agents or strong nucleophiles under various conditions.
Major Products:
Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.
Reduction: Amines, alcohols, or alkanes.
Substitution: Halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalyst Development: Studied for potential use as a ligand in coordination chemistry.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Molecular Probing: Used as a probe in studying biological mechanisms due to its structural complexity.
Medicine:
Drug Development:
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Potential use in developing new materials with unique properties.
Agrochemicals: Investigated for its potential as a bioactive compound in agriculture.
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways. For instance, in enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific biological context.
Comparison with Similar Compounds
2-cyclopentyl-N-(4-(methylthiazol-2-yl)acetamide): Similar thiazole structure but lacks the isoquinoline moiety.
2-(cyclopentylthio)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide: Substituted with a thiol group.
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylacetamide: Similar backbone with a phenylacetamide group instead of the cyclopentyl.
This concludes our article on 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
Properties
IUPAC Name |
2-cyclopentyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS.ClH/c24-19(11-15-5-1-2-6-15)22-20-21-18(14-25-20)13-23-10-9-16-7-3-4-8-17(16)12-23;/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,21,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOSIFIZGJCAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.